Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride
Description
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2.ClH/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14;/h5-7H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUTYTKNKJAVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core. This reaction is usually carried out under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, which involves the reaction of the benzimidazole core with formaldehyde and hydrochloric acid.
Esterification: The carboxylate group is introduced through an esterification reaction, where the benzimidazole derivative is reacted with an appropriate alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Methyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride can be compared with other benzimidazole derivatives:
Ethyl 2-(methyl)-1-ethylbenzimidazole-5-carboxylate: Similar structure but lacks the chloromethyl group, which may result in different reactivity and biological activity.
Ethyl 2-(bromomethyl)-1-ethylbenzimidazole-5-carboxylate: The bromomethyl group may confer different chemical properties compared to the chloromethyl group.
Ethyl 2-(hydroxymethyl)-1-ethylbenzimidazole-5-carboxylate: The hydroxymethyl group introduces different hydrogen bonding capabilities and reactivity.
Biological Activity
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzimidazole core structure with various substituents that influence its biological activity. The general formula can be represented as:
This structure allows for interactions with biological targets, particularly enzymes and receptors involved in disease processes.
Antiviral Activity
Research has indicated that derivatives of benzimidazole, including our compound of interest, exhibit significant antiviral properties, particularly against HIV-1. A study demonstrated that modifications on the benzimidazole ring significantly affect inhibitory activity against HIV-1 reverse transcriptase (RT). For example, certain analogues showed nanomolar inhibition against wild-type and resistant strains of HIV-1, indicating potential for therapeutic application in HIV treatment .
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. A specific study highlighted the effectiveness of substituted benzimidazoles in inhibiting cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines was noted, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate is heavily influenced by its structural modifications. The following table summarizes key findings from various studies regarding the structure-activity relationships of benzimidazole derivatives:
| Substituent Position | Effect on Activity | Example Compound | IC50 (nM) |
|---|---|---|---|
| C4 | Enhanced potency | 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole | 7.3 |
| C5 | Generally neutral or detrimental | Unsubstituted | >100 |
| C6 | Neutral | Various | >100 |
| C7 | Modest increase in potency | 5-methoxy | 25-fold increase |
| Chlorine at C2 | Significant antiviral activity | This compound | TBD |
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of various benzimidazole derivatives, ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate was tested against multiple HIV-1 variants. Results indicated an IC50 value significantly lower than many existing antiviral agents, highlighting its potential as a lead compound for further development .
Case Study 2: Anticancer Properties
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate led to reduced cell viability and increased apoptosis markers compared to control groups .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies involving animal models have shown that while certain derivatives exhibit potent biological activities, they also present varying levels of toxicity. The compound's safety profile is still under investigation, with initial results suggesting manageable toxicity levels at therapeutic doses .
Q & A
Q. What are the dominant degradation pathways under accelerated stress conditions?
- Thermal degradation : Heating at 80°C for 72 hours reveals ester hydrolysis (via TLC) and benzimidazole ring oxidation (via FTIR) .
- Oxidative stress : Treat with H₂O₂ to identify sulfoxide/sulfone byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
